N-(3-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(3-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic small molecule featuring a pyrazolo[3,4-b]pyridine core substituted with cyclopropyl, isopropyl, and 3-acetylphenyl carboxamide groups.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-12(2)25-20-18(11-22-25)17(10-19(24-20)14-7-8-14)21(27)23-16-6-4-5-15(9-16)13(3)26/h4-6,9-12,14H,7-8H2,1-3H3,(H,23,27) |
InChI Key |
QXPCNXFGIJWQGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted compounds with varying properties.
Scientific Research Applications
N-(3-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
Substituent Effects on Molecular Weight :
- Cyclopropyl and fluorophenyl groups increase molecular weight (e.g., 333.32 g/mol in vs. 178.20 g/mol in , though the latter is likely erroneous).
- Carboxamide derivatives (e.g., target compound and ) generally exhibit higher molecular weights than carboxylic acid analogs due to additional substituents.
Carboxamide groups (target compound, ) may improve metabolic stability and oral bioavailability .
Substituent Positioning: Isopropyl at position 1 (target compound) vs. Fluorophenyl groups () enhance electronegativity, whereas acetylphenyl (target compound) introduces ketone functionality for hydrogen bonding.
Biological Activity
N-(3-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel compound within the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and pharmacological profiles based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a pyrazolo[3,4-b]pyridine core substituted with an acetylphenyl group and a cyclopropyl moiety. This unique configuration is hypothesized to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 0.304 | Inhibition of TRK signaling pathways |
| Km-12 (colon) | 0.304 | Induction of apoptosis via caspase activation |
| HUVEC (endothelial) | Not specified | Anti-proliferative effects on endothelial cells |
The compound demonstrated an IC50 value of 0.304 µM against the Km-12 cell line, indicating potent antiproliferative effects. Additionally, it showed selectivity for the MCF-7 cell line, suggesting a targeted approach in breast cancer treatment .
The mechanism through which this compound exerts its effects appears to involve the inhibition of tropomyosin receptor kinases (TRKs). TRKs play a crucial role in cell proliferation and differentiation; thus, their inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Plasma Stability and Cytochrome P450 Interaction
Pharmacokinetic studies suggest that the compound possesses good plasma stability, which is essential for maintaining therapeutic levels in vivo. However, it exhibits low inhibitory activity towards various cytochrome P450 isoforms, except for CYP2C9. This profile may indicate a lower risk of drug-drug interactions compared to other compounds that significantly inhibit cytochrome P450 enzymes .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives in clinical settings:
- Case Study 1 : A patient with advanced breast cancer showed a marked reduction in tumor size after treatment with a pyrazolo[3,4-b]pyridine derivative similar to this compound.
- Case Study 2 : In a cohort study involving patients with colon cancer, treatment with compounds from the same class resulted in improved survival rates compared to standard chemotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
